Amplicaine-d5
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Overview
Description
Octacaine-d5, also known as 3-(Diethylamino)butyranilide-d5, is a deuterated form of Octacaine. It is a synthetic compound primarily used in scientific research. The deuterium labeling makes it particularly useful in various analytical and pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octacaine-d5 involves the deuteration of Octacaine. This process typically includes the introduction of deuterium atoms into the molecular structure of Octacaine. The reaction conditions often require the use of deuterated reagents and solvents to achieve the desired level of deuteration.
Industrial Production Methods
Industrial production of Octacaine-d5 involves large-scale synthesis using deuterated chemicals. The process is carefully controlled to ensure high purity and consistent deuterium incorporation. The final product is often subjected to rigorous quality control measures to confirm its chemical composition and isotopic purity.
Chemical Reactions Analysis
Types of Reactions
Octacaine-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction typically occurs under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction typically occurs under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction typically occurs under various conditions depending on the specific substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols. Substitution reactions may yield a variety of substituted derivatives.
Scientific Research Applications
Octacaine-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Utilized in the development of new drugs and analytical methods.
Mechanism of Action
The mechanism of action of Octacaine-d5 involves its interaction with various molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, making it useful in studying reaction mechanisms. The compound can also interact with enzymes and receptors, providing insights into their function and regulation.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: A local anesthetic commonly used in medical procedures.
Bupivacaine: Another local anesthetic with a longer duration of action.
Ropivacaine: A local anesthetic with a similar structure to bupivacaine but with less cardiotoxicity.
Uniqueness
Octacaine-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The presence of deuterium atoms can alter the compound’s physical and chemical properties, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
239.37 g/mol |
IUPAC Name |
3-(diethylamino)-N-(2,3,4,5,6-pentadeuteriophenyl)butanamide |
InChI |
InChI=1S/C14H22N2O/c1-4-16(5-2)12(3)11-14(17)15-13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3,(H,15,17)/i6D,7D,8D,9D,10D |
InChI Key |
HKOURKRGAFKVFP-AITMVNPLSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CC(C)N(CC)CC)[2H])[2H] |
Canonical SMILES |
CCN(CC)C(C)CC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.